Methyl 4,5-diamino-2-methoxybenzoate;dihydrochloride
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Overview
Description
“Methyl 4,5-diamino-2-methoxybenzoate;dihydrochloride” is a chemical compound with the CAS Number: 2503202-44-4 . It has a molecular weight of 269.13 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O3.2ClH/c1-13-8-4-7 (11)6 (10)3-5 (8)9 (12)14-2;;/h3-4H,10-11H2,1-2H3;2*1H . This code provides a specific description of the compound’s molecular structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its molecular weight is 269.13 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Synthesis and Characterization
Synthesis of Novel Compounds : Research has highlighted the synthesis of new derivatives, such as methyl 3-chloro-6-hydroxy-2-(4-hydroxy-2-methoxy-6-methylphenoxy)-4-methoxybenzoate, from marine endophytic fungi, showing moderate antitumor and antimicrobial activity (X. Xia et al., 2011).
Advanced Analytical Methods : A sensitive method was developed for measuring environmental phenols in human milk, showcasing the application of methyl paraben, a compound similar in structure to the one of interest, in analytical chemistry (X. Ye et al., 2008).
Biological Applications
Antitumor and Antimicrobial Activity : The synthesis of tubulin-polymerization inhibitors targeting the colchicine site using derivatives of the compound demonstrated significant in vitro cytotoxic activity and potential for antitumor applications (Xiao-Feng Wang et al., 2014).
Preservative and Antimicrobial Agent : Methyl 4-hydroxybenzoate, closely related to the compound , is widely used as a preservative in cosmetics, personal-care products, and food, with studies focusing on its crystal structure and theoretical analysis to understand its stability and efficacy (Abeer A. Sharfalddin et al., 2020).
Antifungal and Antiviral Research
- Novel Antifungals : The development of novel (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one antifungals derived from similar structures, displaying moderate to high activities against various phytopathogenic fungi, underscores the potential of related compounds in crop protection (Dongyan Yang et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash hands and other skin areas thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
methyl 4,5-diamino-2-methoxybenzoate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.2ClH/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2;;/h3-4H,10-11H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIDOBIOOXEBOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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